![molecular formula C11H14BrN3S2 B2855422 3-Benzylsulfanyl-N-ethyl-1,2,4-thiadiazol-5-amine;hydrobromide CAS No. 2361644-44-0](/img/structure/B2855422.png)
3-Benzylsulfanyl-N-ethyl-1,2,4-thiadiazol-5-amine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylsulfanyl-N-ethyl-1,2,4-thiadiazol-5-amine;hydrobromide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied extensively due to its potential applications in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a valuable asset in the development of new antibiotics and disinfectants. It has been shown to control the growth of pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as unicellular fungi like Candida albicans. The minimum inhibitory concentration (MIC) values range from 25–200 µg/mL, indicating its potential as a potent antimicrobial agent .
Antiepileptic Properties
Thiadiazoles, the core structure of EN300-7433687, have been associated with antiepileptic properties. This suggests that the compound could be used in the synthesis of new medications or as a pharmacophore model for the development of antiepileptic drugs .
Tyrosine Kinase Inhibition
EN300-7433687 has been linked to the inhibition of tyrosine kinases, which are enzymes involved in the activation of many proteins by signal transduction cascades. The inhibition of these enzymes is crucial in the treatment of certain types of cancer, making this compound a candidate for anti-cancer drug development .
Antitubercular Activity
The thiadiazole moiety is known for its antitubercular activity. Given the structural similarity, EN300-7433687 could be explored for its efficacy against tuberculosis, contributing to the fight against this global health threat .
Anti-Inflammatory Applications
Compounds containing the thiadiazole ring, such as EN300-7433687, have demonstrated anti-inflammatory effects. This opens up research opportunities for the compound in the creation of new anti-inflammatory drugs or treatments .
Antioxidant Effects
Thiadiazoles are recognized for their antioxidant properties. EN300-7433687 could be utilized in the study of oxidative stress-related diseases and the development of antioxidant therapies .
Mecanismo De Acción
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant antibacterial activity . They have been found to inhibit bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis .
Mode of Action
1,3,4-thiadiazol derivatives have been synthesized and characterized for their antibacterial activity and ct-dna binding . This suggests that these compounds may interact with bacterial DNA, thereby inhibiting bacterial growth.
Biochemical Pathways
Given the antibacterial activity of 1,3,4-thiadiazol derivatives, it can be inferred that these compounds likely interfere with essential biochemical pathways in bacteria, leading to their inhibition .
Pharmacokinetics
The molecular weight of the compound is 22332 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Given the antibacterial activity of 1,3,4-thiadiazol derivatives, it can be inferred that these compounds likely lead to the death of bacterial cells by interfering with essential cellular processes .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially influence the action and stability of many chemical compounds .
Propiedades
IUPAC Name |
3-benzylsulfanyl-N-ethyl-1,2,4-thiadiazol-5-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2.BrH/c1-2-12-10-13-11(14-16-10)15-8-9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYOVSXTOSIWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NS1)SCC2=CC=CC=C2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylsulfanyl-N-ethyl-1,2,4-thiadiazol-5-amine;hydrobromide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.